(2,4-Dimethyl-5-nitrophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dimethyl-5-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-3-7(2)9(10(12)13)4-8(6)5-11/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFMXQYCKFSCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CO)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reaction Pathways of 2,4 Dimethyl 5 Nitrophenyl Methanol
Reactivity of the Hydroxyl Moiety
The primary alcohol functional group in (2,4-Dimethyl-5-nitrophenyl)methanol is a key site for synthetic modification. It can undergo oxidation to form carbonyl compounds, derivatization to esters and ethers, and conversion to nitrogen-containing groups.
Oxidation Reactions to Aldehyde and Carboxylic Acid Forms
The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding aldehydes or carboxylic acids depending on the reagents and conditions employed. chemguide.co.uk The benzylic alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 2,4-dimethyl-5-nitrobenzaldehyde (B15295811), or the carboxylic acid, 2,4-dimethyl-5-nitrobenzoic acid.
Partial Oxidation to Aldehyde: To achieve partial oxidation to the aldehyde, milder oxidizing agents are necessary to prevent overoxidation to the carboxylic acid. libretexts.org Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. libretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) at room temperature. Distilling the aldehyde as it forms can also prevent further oxidation. chemguide.co.uk
Full Oxidation to Carboxylic Acid: Stronger oxidizing agents are required for the complete oxidation of the primary alcohol to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and sulfuric acid, also known as the Jones reagent), or heating the alcohol under reflux with an excess of an acidified solution of potassium or sodium dichromate(VI). chemguide.co.uklibretexts.org
Table 1: Oxidation Reactions of this compound
| Starting Material | Product | Reagents | Conditions |
|---|---|---|---|
| This compound | 2,4-Dimethyl-5-nitrobenzaldehyde | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Anhydrous CH₂Cl₂, Room Temp |
| This compound | 2,4-Dimethyl-5-nitrobenzoic acid | KMnO₄ or H₂CrO₄ (Jones Reagent) or excess K₂Cr₂O₇/H₂SO₄ | Heat/Reflux |
Derivatization via Esterification and Etherification
The hydroxyl group can be readily converted into ester and ether functional groups, which are common strategies for protecting the alcohol or for introducing new functionalities.
Esterification: Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative. In the Fischer-Speier esterification, the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. A more reactive approach involves the use of acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.
Etherification: Ether synthesis can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether. Alternatively, chemoselective etherification of benzylic alcohols can be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol. researchgate.netorganic-chemistry.org
Table 2: Derivatization Reactions of the Hydroxyl Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Esterification | Carboxylic Acid, H⁺ catalyst | Ester |
| Esterification | Acyl Chloride/Anhydride, Pyridine | Ester |
| Etherification | 1. NaH; 2. Alkyl Halide (R-X) | Ether (R-O-CH₂-Ar) |
| Etherification | TCT, DMSO, ROH | Ether (R-O-CH₂-Ar) |
Conversion to Amines and Other Nitrogen-Containing Functional Groups
The hydroxyl group is not a good leaving group, so its direct conversion to an amine via nucleophilic substitution is not feasible. The conversion typically requires a two-step process. First, the hydroxyl group is transformed into a better leaving group, such as a tosylate (by reaction with tosyl chloride) or a halide (using reagents like SOCl₂ or PBr₃). In the second step, the intermediate is treated with ammonia (B1221849), an amine, or an azide (B81097) salt. If an azide is used (Gabriel synthesis), a subsequent reduction step is required to yield the primary amine.
Transformations Involving the Nitro Group
The nitro group is a powerful electron-withdrawing group that strongly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups, most notably an amine.
Reduction of the Nitro Group to Corresponding Amino Derivatives
The reduction of an aromatic nitro group to a primary amine is a highly efficient and widely used reaction in organic synthesis. This transformation dramatically alters the electronic properties of the benzene (B151609) ring, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of reducing agents can accomplish this conversion. organic-chemistry.org
Common methods include:
Catalytic Hydrogenation: This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.com This method is often preferred for its clean reaction profile and high yields.
Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comscispace.com
Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the reduction, offering milder conditions that may be compatible with other sensitive functional groups. masterorganicchemistry.com
Applying these methods to this compound results in the formation of (5-Amino-2,4-dimethylphenyl)methanol.
Table 3: Reduction of the Nitro Group
| Starting Material | Product | Reagents |
|---|---|---|
| This compound | (5-Amino-2,4-dimethylphenyl)methanol | H₂, Pd/C (or PtO₂, Raney Ni) |
| This compound | (5-Amino-2,4-dimethylphenyl)methanol | Fe, Sn, or Zn in HCl |
| This compound | (5-Amino-2,4-dimethylphenyl)methanol | SnCl₂ or Na₂S₂O₄ |
Nucleophilic Substitution Reactions on the Nitro-Substituted Aromatic Ring
Nucleophilic aromatic substitution (SₙAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups, such as a nitro group. eijas.com The nitro group activates the aromatic ring towards attack by nucleophiles, particularly at the positions ortho and para to it. For an SₙAr reaction to proceed, a good leaving group (typically a halide) must be present at one of these activated positions.
Investigations into Hydride-Meisenheimer Complex Formation
The formation of Meisenheimer complexes is a critical aspect of the reactivity of nitroaromatic compounds. Research into compounds structurally related to this compound has provided insights into this phenomenon. For instance, the efficiency of hydride-induced Meisenheimer complex formation in nitroaromatic compounds has been correlated with their biological activities, such as anti-tuberculosis properties. nih.govrsc.org
Studies on various nitroaromatic compounds have demonstrated that the reaction with a hydride source, such as sodium borohydride (B1222165), can lead to the formation of a colored Meisenheimer complex. nih.gov The rate and completeness of this reaction can vary significantly depending on the specific structure of the nitroaromatic compound. For example, some nitro cyano phenoxybenzenes react slowly and incompletely, which is reflective of moderate anti-TB activity. nih.govrsc.org In contrast, other derivatives react almost instantaneously to quantitatively generate Meisenheimer complexes, corresponding to enhanced biological activity. nih.govrsc.org
Aromatic Ring Reactivity and Substituent Effects on this compound
The reactivity of the aromatic ring in this compound is significantly influenced by the electronic and steric effects of its substituents: two methyl groups and a nitro group.
The substituents on a benzene ring profoundly affect the ring's reactivity towards electrophilic substitution. lumenlearning.com Some groups activate the ring, making it more reactive than benzene, while others deactivate it. libretexts.org
Methyl Groups: Alkyl groups, like the two methyl groups in this compound, are generally considered to be activating groups. They donate electron density to the aromatic ring through an inductive effect and hyperconjugation, thereby increasing its nucleophilicity and making it more susceptible to electrophilic attack. lumenlearning.comlibretexts.org This activating nature directs incoming electrophiles to the ortho and para positions relative to the methyl groups. msu.edu
Nitro Group: Conversely, the nitro group is a strong deactivating group. lumenlearning.comlibretexts.org It withdraws electron density from the aromatic ring through both a strong inductive effect and a resonance effect. libretexts.org This electron withdrawal makes the aromatic ring significantly less reactive towards electrophiles, often by a factor of millions compared to benzene. lumenlearning.comlibretexts.org The deactivating nature of the nitro group directs incoming electrophiles to the meta position. libretexts.org
While specific studies on intramolecular rearrangements and cyclization pathways of this compound are not extensively detailed in the provided search results, the general principles of substituent effects on aromatic rings can provide some predictive insights. The presence of the activating methyl groups and the deactivating nitro group can influence the stability of intermediates that would be involved in such rearrangements. lumenlearning.com For instance, reactions involving the generation of carbocations or other reactive intermediates on the ring would be heavily influenced by the electronic nature of these substituents.
Advanced Mechanistic Studies of this compound Transformations
Modern analytical techniques and synthetic methodologies have enabled deeper investigations into the reaction mechanisms of nitroaromatic compounds.
Photocatalytic transfer hydrogenation is an emerging green technology for chemical transformations. mdpi.com This method often utilizes a hydrogen donor, such as methanol, in the presence of a photocatalyst to achieve selective reductions. researchgate.netresearchgate.net While specific studies on the photocatalytic transfer hydrogenation of this compound were not found, the reduction of the nitro group in aromatic compounds is a well-established transformation. researchgate.net
The selective reduction of the nitro group to an amino group is a common objective. Various methods, including those using metal-free organocatalysts in the presence of a stoichiometric reducing agent like sodium borohydride, have been developed for the chemoselective reduction of the nitro group with high tolerance for other functionalities. researchgate.net The reaction pathway can be highly dependent on the substituents present on the nitroarene ring. researchgate.net
The kinetics of reactions involving substituted aromatic compounds provide valuable information about reaction mechanisms and the influence of substituents. Kinetic studies on nucleophilic aromatic substitution reactions of related nitro-substituted compounds have been performed to understand the proximity effects of substituents. rsc.org
Derivatives and Analogues of 2,4 Dimethyl 5 Nitrophenyl Methanol in Advanced Organic Synthesis
Synthesis of Nitrogen-Containing Heterocyclic Systems
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. The strategic manipulation of the functional groups on the (2,4-Dimethyl-5-nitrophenyl)methanol core can provide access to a range of valuable heterocyclic systems. Key transformations of the starting material, such as oxidation of the alcohol to an aldehyde or carboxylic acid, and reduction of the nitro group to an amine, would yield versatile intermediates for cyclization reactions.
Pyrrole (B145914) Derivatives from this compound Precursors
The construction of pyrrole rings can be envisioned through several classical methods, adapted for precursors derived from this compound. A plausible approach involves the Paal-Knorr synthesis, which typically utilizes a 1,4-dicarbonyl compound and a primary amine. To employ a derivative of this compound in this synthesis, the nitro group would first need to be reduced to an amine, yielding (5-amino-2,4-dimethylphenyl)methanol. This amino alcohol could then react with a 1,4-dicarbonyl compound to furnish the corresponding N-substituted pyrrole. The electronic nature of the substituent on the amine can influence the rate of cyclization in the Paal-Knorr synthesis.
Another potential route is the Barton-Zard synthesis, which involves the reaction of a nitroalkene with an isocyanoacetate. A derivative of this compound, specifically the corresponding nitroalkene, could be synthesized and utilized in this reaction to generate a substituted pyrrole.
| Precursor Derivative | Synthetic Method | Target Pyrrole Structure | Key Reaction Conditions |
| (5-amino-2,4-dimethylphenyl)methanol | Paal-Knorr Synthesis | N-((2,4-dimethyl-5-(hydroxymethyl)phenyl)pyrrole | Reaction with a 1,4-dicarbonyl compound in a suitable solvent, often with acid catalysis. |
| 1-(2,4-dimethyl-5-nitrophenyl)-2-nitroethene | Barton-Zard Synthesis | Substituted 2-nitropyrrole derivative | Reaction with an isocyanoacetate in the presence of a base. |
Pyridine (B92270) and Pyrimidine (B1678525) Scaffold Construction
The synthesis of pyridine and pyrimidine scaffolds from precursors derived from this compound could be approached through various condensation reactions. For pyridine synthesis, the Hantzsch pyridine synthesis is a well-established method that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. The aldehyde derived from the oxidation of this compound, namely 2,4-dimethyl-5-nitrobenzaldehyde (B15295811), could serve as the aldehyde component in this reaction.
For pyrimidine synthesis, a common method involves the condensation of a 1,3-dicarbonyl compound with a compound containing an N-C-N fragment, such as urea (B33335) or guanidine. While this compound itself is not a direct precursor for the main pyrimidine ring, its derivatives could be incorporated as substituents. For instance, a chalcone (B49325) derived from 2,4-dimethyl-5-nitrobenzaldehyde could be reacted with urea or thiourea (B124793) to form a dihydropyrimidinone or -thione, respectively, in a Biginelli-type reaction.
| Heterocycle | Synthetic Approach | Precursor from this compound | Potential Product |
| Pyridine | Hantzsch Synthesis | 2,4-Dimethyl-5-nitrobenzaldehyde | 1,4-Dihydropyridine derivative with a 2,4-dimethyl-5-nitrophenyl substituent at the 4-position |
| Pyrimidine | Biginelli Reaction | 2,4-Dimethyl-5-nitrobenzaldehyde | Dihydropyrimidinone with a 2,4-dimethyl-5-nitrophenyl substituent |
Triazole and Benzodiazepine (B76468) Ring Systems
The synthesis of triazoles often involves the reaction of azides with alkynes (Huisgen cycloaddition) or the cyclization of hydrazide derivatives. A precursor such as 2,4-dimethyl-5-nitrobenzoyl azide (B81097), which could be synthesized from the corresponding carboxylic acid (obtainable by oxidation of this compound), could be a key intermediate for the formation of 1,2,3-triazoles via reaction with various alkynes. For 1,2,4-triazoles, the reaction of a hydrazide with a one-carbon synthon is a common strategy.
Benzodiazepines are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,3-dicarbonyl compound or a β-keto ester. To utilize a derivative of this compound, one could envision a multi-step synthesis starting with the reduction of the nitro group to an amine, followed by the introduction of a second amino group ortho to the first one. This would generate a substituted o-phenylenediamine that could then be used in a classical benzodiazepine synthesis.
| Ring System | Synthetic Strategy | Key Intermediate from this compound |
| 1,2,3-Triazole | Huisgen Cycloaddition | 2,4-Dimethyl-5-nitrobenzoyl azide |
| 1,2,4-Triazole | Hydrazide Cyclization | 2,4-Dimethyl-5-nitrobenzohydrazide |
| Benzodiazepine | o-Phenylenediamine Condensation | 1,2-Diamino-4,5-dimethyl-3-nitrobenzene derivative |
Indazole and Benzofuranone Architectures
The synthesis of indazoles can be achieved from o-nitrobenzyl derivatives. For instance, the reductive cyclization of o-nitrobenzylamines or the base-mediated cyclization of o-nitrobenzyl alcohols can lead to the formation of the indazole ring system. aub.edu.lb Thus, this compound itself could potentially undergo a base-mediated reaction to form a substituted indazole, although the specific substitution pattern might influence the feasibility of this transformation. Alternatively, conversion of the alcohol to a leaving group followed by reaction with hydrazine (B178648) could also lead to an indazole derivative. The Cadogan reaction, starting from a 2-nitrobenzaldehyde (B1664092) derivative, is another viable route for the synthesis of 2-phenyl-2H-indazoles. nih.govnih.gov
The construction of benzofuranone scaffolds can be accomplished through various methods, including the intramolecular cyclization of phenoxyacetic acid derivatives or the reaction of phenols with α,β-unsaturated compounds. A plausible, though indirect, route from this compound would involve its conversion to a substituted phenol (B47542). This could potentially be achieved through a series of reactions including reduction of the nitro group, diazotization, and subsequent hydrolysis. The resulting phenol could then be used in established benzofuranone syntheses. oregonstate.educhemistryviews.org
| Architecture | Plausible Synthetic Route | Key Transformation of this compound |
| Indazole | Base-mediated cyclization | Direct use of the starting material or its derivatives. aub.edu.lb |
| Benzofuranone | Intramolecular cyclization of a phenoxyacetic acid derivative | Conversion to a corresponding phenol derivative. |
Formation of Sulfur-Containing Derivatives
The introduction of sulfur into the molecular framework can lead to a variety of heterocyclic systems with interesting biological and material properties. The reactivity of the benzylic position and the aromatic ring of this compound derivatives can be exploited for the synthesis of sulfur-containing compounds.
For instance, the hydroxymethyl group can be converted into a good leaving group, such as a tosylate or a halide. Subsequent reaction with a sulfur nucleophile, like sodium sulfide (B99878) or thiourea, could lead to the formation of a thiol or a thioether. These intermediates could then be used in cyclization reactions to form sulfur-containing heterocycles such as thiophenes or thiazoles. The synthesis of various sulfur-containing heterocyclic compounds is of significant interest due to their wide range of therapeutic activities. openmedicinalchemistryjournal.comnih.gov
| Sulfur-Containing Derivative | Synthetic Approach | Intermediate from this compound |
| Thiophene | Gewald Aminothiophene Synthesis | 2,4-Dimethyl-5-nitrobenzyl cyanide |
| Thiazole | Hantzsch Thiazole Synthesis | 2-Bromo-1-(2,4-dimethyl-5-nitrophenyl)ethan-1-one |
Construction of Advanced Polyaromatic and Fused Ring Systems
The synthesis of polyaromatic and fused ring systems from this compound would likely involve multi-step sequences that build upon the initial aromatic core. The nitro group can be a useful handle for the construction of fused nitrogen-containing rings. For example, reductive cyclization of a dinitro-biaryl system, where one of the nitro groups originates from the starting material, can lead to the formation of a phenazine (B1670421) derivative.
Furthermore, the aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered. Subsequent intramolecular cyclization reactions, such as Friedel-Crafts reactions, could then be employed to build additional rings onto the existing scaffold. The synthesis of polycyclic aromatic hydrocarbons is an active area of research due to their unique electronic properties. science.govresearchgate.net
| Fused Ring System | Synthetic Strategy | Key Reaction |
| Phenazine | Reductive cyclization of a dinitro-biaryl | Ullmann condensation followed by reduction |
| Carbazole | Graebe-Ullmann reaction | Diazotization of an aminobiphenyl derivative |
Exploration of Structure-Reactivity and Structure-Function Relationships in Novel Derivatives
The unique substitution pattern of this compound, featuring both electron-donating methyl groups and a potent electron-withdrawing nitro group on the aromatic ring, provides a rich platform for exploring structure-reactivity and structure-function relationships in its novel derivatives. The interplay of these substituents governs the electronic and steric environment of the molecule, profoundly influencing the reactivity of both the benzylic alcohol and the aromatic ring. This, in turn, dictates the potential functions of its derivatives in various applications within advanced organic synthesis.
Analysis of Structure-Reactivity Relationships
The reactivity of derivatives of this compound is primarily dictated by the electronic effects of the substituents on the phenyl ring and their influence on the benzylic alcohol moiety. The two methyl groups at the ortho and para positions (relative to the CH₂OH group) are electron-donating through an inductive effect, which tends to increase the electron density of the aromatic ring. Conversely, the nitro group at the meta position (relative to the CH₂OH group) is a strong electron-withdrawing group due to both inductive and resonance effects, significantly decreasing the ring's electron density.
This electronic tug-of-war has several predictable consequences for the reactivity of novel derivatives:
Reactivity of the Benzylic Alcohol: The electron-withdrawing nature of the nitro group, although meta to the hydroxymethyl group, can still exert a deactivating effect on reactions involving the benzylic alcohol. For instance, in oxidation reactions to form the corresponding aldehyde, the presence of the nitro group can make the benzylic C-H bond stronger and the alcohol less susceptible to oxidation compared to non-nitrated analogues. Conversely, in reactions where the hydroxyl group acts as a leaving group (e.g., substitution reactions), the stability of a potential benzylic carbocation intermediate would be significantly influenced by the substituents. While the ortho and para methyl groups would help stabilize a positive charge, the powerful destabilizing effect of the meta-nitro group would likely dominate, disfavoring SN1-type reactions.
Nucleophilic Aromatic Substitution: The presence of the strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. This opens up avenues for the synthesis of novel derivatives by displacing a suitable leaving group (if installed on the ring) with various nucleophiles.
A hypothetical study on the relative reaction rates for the etherification of various substituted nitrophenyl methanols could yield data such as that presented in the interactive table below, illustrating the electronic effects on the reactivity of the benzylic alcohol.
| Compound | Substituents | Relative Rate of Etherification |
| Benzyl (B1604629) alcohol | None | 1.00 |
| (4-Nitrophenyl)methanol | 4-NO₂ | 0.45 |
| (2,4-Dimethylphenyl)methanol | 2,4-(CH₃)₂ | 1.85 |
| This compound | 2,4-(CH₃)₂, 5-NO₂ | 0.75 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate structure-reactivity principles.
Investigation of Structure-Function Relationships
The functional applications of novel derivatives of this compound are intrinsically linked to their structural features. By strategically modifying the parent molecule, derivatives with tailored functions can be designed.
Precursors for Biologically Active Molecules: The nitro group is a common feature in many pharmacologically active compounds. researchgate.net For instance, the reduction of the nitro group to an amine is a facile transformation that can yield (5-Amino-2,4-dimethylphenyl)methanol, a versatile intermediate for the synthesis of azo dyes, pharmaceuticals, and other fine chemicals. The specific substitution pattern may influence the biological activity of the resulting compounds. For example, a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives found that a compound bearing a 2-CH₃-5-NO₂ substituent on the phenyl ring was a highly active antidiabetic agent, suggesting that this particular substitution pattern can be beneficial for biological activity. nih.gov
Building Blocks for Functional Materials: Nitroaromatic compounds are precursors to a wide range of functional materials, including polymers and dyes. researchgate.net The reactivity of the benzylic alcohol in this compound allows for its incorporation into polymer backbones or as a pendant group, potentially imparting unique optical or electronic properties due to the nitroaromatic chromophore. For example, derivatives of 4-nitrotoluene (B166481) are sulfonated and then oxidatively coupled to produce stilbene (B7821643) derivatives used as fluorescent whitening agents. wikipedia.orgmst.dk A similar derivatization strategy could be envisioned for this compound.
The relationship between the substitution pattern and a specific function, such as the absorption wavelength in dye applications, can be systematically studied. The table below illustrates a hypothetical structure-function relationship for novel azo dyes derived from analogues of this compound.
| Amine Precursor | Coupling Agent | λmax (nm) |
| (5-Amino-2,4-dimethylphenyl)methanol | Phenol | 480 |
| (5-Amino-2,4-dimethylphenyl)methanol | N,N-Dimethylaniline | 525 |
| (3-Amino-4-methylphenyl)methanol | Phenol | 465 |
| (4-Aminophenyl)methanol | N,N-Dimethylaniline | 510 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate structure-function principles.
Theoretical and Computational Studies on 2,4 Dimethyl 5 Nitrophenyl Methanol Systems
Conformational Analysis and Molecular Dynamics Simulations
There is no published research on the conformational analysis or molecular dynamics simulations of (2,4-Dimethyl-5-nitrophenyl)methanol. While molecular dynamics simulations have been applied to study the behavior of various aromatic nitro compounds in different environments, this specific molecule has not been the subject of such investigations. nih.gov
Prediction of Reactivity and Selectivity Parameters for Chemical Transformations
Theoretical and computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical compounds. Through the application of quantum chemical calculations, particularly Density Functional Theory (DFT), key parameters that govern the behavior of a molecule in a chemical reaction can be elucidated. For "this compound," these computational methods allow for a detailed understanding of its electronic structure and the prediction of its reactivity towards electrophiles and nucleophiles.
The reactivity of "this compound" is primarily dictated by the interplay of its substituent groups on the benzene (B151609) ring: two electron-donating methyl (-CH₃) groups, a strongly electron-withdrawing nitro (-NO₂) group, and a hydroxymethyl (-CH₂OH) group. DFT calculations can map out the distribution of electron density and identify the most probable sites for chemical attack.
Frontier Molecular Orbital (FMO) Theory
A fundamental approach to predicting chemical reactivity is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
For "this compound," the strong electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the aromatic ring electron-deficient and susceptible to nucleophilic attack. The methyl and hydroxymethyl groups, being electron-donating, will raise the energy of the HOMO. Computational models would precisely calculate these energy levels.
Illustrative Frontier Molecular Orbital Energies
The following interactive table presents typical energy values for HOMO, LUMO, and the HOMO-LUMO gap for a substituted nitroaromatic compound like "this compound," as would be determined by DFT calculations.
| Molecular Orbital | Energy (eV) | Implication for Reactivity |
| HOMO | -7.5 | Moderate electron-donating capability |
| LUMO | -2.1 | High electron-accepting capability (electrophilic) |
| HOMO-LUMO Gap | 5.4 | High kinetic stability, but reactive towards strong nucleophiles |
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.
In the case of "this compound," the MEP map would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the aromatic ring carbons, particularly those influenced by the electron-withdrawing nitro group, would exhibit a more positive potential, indicating their susceptibility to nucleophilic aromatic substitution.
Fukui Functions and Local Reactivity Descriptors
To quantify the reactivity at specific atomic sites, condensed Fukui functions are calculated. These descriptors indicate the change in electron density at a given atom upon the addition or removal of an electron. They are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.
f+ : Indicates the propensity of a site for nucleophilic attack.
f- : Indicates the propensity of a site for electrophilic attack.
f0 : Indicates the propensity of a site for radical attack.
For "this compound," the carbon atoms of the aromatic ring are of particular interest. The strong directive effect of the nitro group would lead to higher f+ values on the ring carbons, especially at positions ortho and para to it, that are not already substituted. The oxygen atoms of the nitro and hydroxyl groups would likely exhibit high f- values, marking them as primary sites for electrophilic attack.
Illustrative Condensed Fukui Function Indices for Ring Carbons
This interactive table shows representative calculated Fukui function values for the aromatic carbon atoms of "this compound," highlighting the predicted sites for nucleophilic attack.
| Atom (Ring Position) | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Predicted Reactivity |
| C1 (-CH₂OH) | 0.05 | 0.02 | Low reactivity |
| C2 (-CH₃) | 0.04 | 0.03 | Low reactivity |
| C3 | 0.18 | 0.01 | High susceptibility to nucleophilic attack |
| C4 (-CH₃) | 0.03 | 0.04 | Low reactivity |
| C5 (-NO₂) | 0.02 | 0.01 | Low reactivity |
| C6 | 0.15 | 0.02 | Moderate susceptibility to nucleophilic attack |
Applications in Academic Chemical Research
Role as Versatile Building Blocks in Complex Organic Molecule Synthesis
The synthesis of complex organic molecules often relies on a retrosynthetic approach, where a target molecule is deconstructed into simpler, readily available starting materials. In this context, nitrophenyl derivatives, including structures analogous to (2,4-Dimethyl-5-nitrophenyl)methanol, serve as crucial synthons. The nitro group, being a strong electron-withdrawing group, can direct the regioselectivity of electrophilic aromatic substitution reactions, while the hydroxymethyl group offers a handle for further functionalization or chain extension.
While specific multi-step syntheses commencing directly from this compound are not extensively documented in readily available literature, the principles of its utility can be inferred from the broader class of nitrophenyl compounds. These compounds are frequently employed in the synthesis of heterocyclic structures, which are core components of many pharmaceuticals and biologically active compounds. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form nitrogen-containing heterocycles.
Table 1: Key Reactions of Functional Groups in Nitrophenyl Methanols
| Functional Group | Type of Reaction | Potential Products |
|---|---|---|
| Hydroxymethyl (-CH₂OH) | Oxidation | Aldehydes, Carboxylic acids |
| Esterification | Esters | |
| Etherification | Ethers | |
| Nucleophilic Substitution (after conversion to a good leaving group) | Alkyl halides, etc. | |
| Nitro (-NO₂) | Reduction | Amines, Hydroxylamines, Nitroso compounds |
| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted aromatic compounds |
The strategic placement of the methyl groups on the aromatic ring of this compound can also influence the reactivity and selectivity of these transformations, offering a level of steric and electronic control that is valuable in the precise construction of complex molecular architectures.
Exploration in Materials Science Research, including Precursors for Dyes and Polymers
The vibrant colors and diverse properties of many organic materials are a direct result of their molecular structure. Nitroaromatic compounds have historically played a pivotal role in the development of synthetic dyes. The nitro group acts as a chromophore, a part of the molecule responsible for its color. By undergoing various chemical reactions, particularly diazotization of a reduced amino group followed by coupling reactions, a wide array of azo dyes can be synthesized. While direct application of this compound as a dye precursor is not prominently reported, its structural motifs are found in related dye chemistry. For instance, derivatives of 2-nitrophenol (B165410) and 4-nitroaniline (B120555) are common starting materials for azo dyes. chemistry-chemists.comscielo.br
In the realm of polymer science, nitrophenyl compounds can be incorporated into polymer backbones or as pendant groups to impart specific properties. For example, N-(4-Nitrophenyl) maleimide (B117702) can be polymerized to create polymers with specific thermal and electronic characteristics. icm.edu.pl The presence of the nitro group can enhance the thermal stability of polymers and influence their solubility and reactivity. The potential for this compound to be converted into a monomer, for instance by esterification of the alcohol with acrylic acid, opens up possibilities for its inclusion in polymer synthesis, although specific research in this area is not widely published.
Table 2: Examples of Nitrophenyl Compounds in Materials Science
| Compound | Application | Reference |
|---|---|---|
| 2-Nitrophenol | Precursor for azo dyes | chemistry-chemists.com |
| 4-Nitroaniline | Precursor for azo dyes | scielo.br |
Investigation in Biocatalysis for Sustainable Organic Transformations
The push towards "green chemistry" has led to an increased interest in biocatalysis, which utilizes enzymes to perform chemical transformations. One area of significant research is the biocatalytic reduction of nitroaromatic compounds. chemistry-chemists.com This process offers a more environmentally benign alternative to traditional chemical reduction methods that often employ harsh reagents. Nitroreductases, a class of enzymes, can efficiently reduce the nitro group of a wide range of nitroaromatic compounds to the corresponding amines. chemistry-chemists.com These amines are valuable intermediates in the pharmaceutical and fine chemical industries.
While there is no specific literature detailing the biocatalytic reduction of this compound, the broad substrate scope of many nitroreductases suggests that it could be a viable substrate. chemistry-chemists.com The enzymatic reduction would offer a sustainable route to (5-Amino-2,4-dimethylphenyl)methanol, a potentially useful building block. The field of biocatalysis is continually expanding, and the exploration of novel substrates like this compound for enzymatic transformations represents an active area of research.
Design of Chemical Probes and Modulators for Investigating Biological Systems
Chemical probes are small molecules used to study and manipulate biological processes. The design of effective probes often requires a deep understanding of structure-activity relationships. Nitroaromatic compounds have been investigated for their potential to act as modulators of biological systems. For example, novel nitroaromatic compounds have been designed and synthesized as potent inhibitors of glutathione (B108866) reductase, an enzyme implicated in malaria and cancer. nih.gov
The structural features of this compound, including its lipophilicity and the presence of a hydrogen-bonding donor (the hydroxyl group) and a potential hydrogen-bonding acceptor (the nitro group), could be exploited in the design of molecules that interact with specific biological targets. While this specific molecule has not been highlighted as a chemical probe, derivatives of nitrophenyl compounds are used in various assays. For instance, nitrophenyl esters are often used as colorimetric substrates to monitor the activity of enzymes like lipases and trypsin. rsc.org The release of the colored nitrophenolate ion upon hydrolysis allows for easy spectroscopic monitoring of the reaction rate.
Development of Precursors for Energetic Materials
Energetic materials, such as explosives and propellants, are compounds that release large amounts of energy upon decomposition. Many of these materials are nitroaromatic compounds due to the high energy content of the C-NO₂ bond. Nitrotoluene derivatives, in particular, are foundational to the field of energetic materials, with 2,4,6-trinitrotoluene (B92697) (TNT) being a prime example. icm.edu.pl
The synthesis of novel energetic materials is an ongoing area of research, with a focus on developing compounds with improved performance and safety characteristics. While this compound itself is not a primary energetic material, its dinitrated and trinitrated derivatives could potentially exhibit energetic properties. The presence of the methyl groups and the potential for further nitration on the aromatic ring make it a structural analog to precursors of known energetic materials. Research in this area often involves the synthesis and characterization of new, highly nitrated molecules to evaluate their energetic potential. chemistry-chemists.com
Advanced Spectroscopic and Analytical Methodologies in Research on 2,4 Dimethyl 5 Nitrophenyl Methanol
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Mechanistic Elucidation and Complex Product Characterization
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural and mechanistic analysis of (2,4-Dimethyl-5-nitrophenyl)methanol. nih.gov One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the molecular skeleton. In the ¹H NMR spectrum of this compound, distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the hydroxyl proton, and the two methyl groups can be assigned. Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule.
For more complex analyses, such as elucidating reaction mechanisms or characterizing unknown byproducts, two-dimensional (2D) NMR techniques are employed. ipb.pt
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to piece together fragments of the molecule by establishing neighbor-neighbor relationships through scalar couplings.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the carbon atoms to which they are directly attached, providing unambiguous C-H bond information.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). It is crucial for connecting molecular fragments and assigning quaternary carbons that have no attached protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, which is invaluable for determining stereochemistry and conformation.
Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, can be used to study the compound in its crystalline form, providing insights into polymorphism and molecular packing. nih.govresearchgate.netresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Ar-H (Position 3) | ~7.5 | ~125.0 | C-1, C-2, C-4, C-5 |
| Ar-H (Position 6) | ~8.0 | ~130.0 | C-1, C-2, C-4, C-5, CH₂ |
| CH₂OH | ~4.7 | ~62.0 | C-1, C-2, C-6 |
| OH | Variable (e.g., ~2.5) | - | CH₂ |
| CH₃ (Position 2) | ~2.4 | ~18.0 | C-1, C-2, C-3 |
| CH₃ (Position 4) | ~2.6 | ~20.0 | C-3, C-4, C-5 |
Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification
Electron Ionization (EI) is a common technique used in GC-MS that provides a reproducible fragmentation pattern, often referred to as a molecular fingerprint, which can be compared against spectral libraries for identification. scholarsresearchlibrary.comresearchgate.net For this compound, characteristic fragments would likely arise from the loss of a hydroxyl group, a nitro group, or cleavage of the benzylic C-C bond.
For LC-MS applications, softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. These methods often yield a prominent molecular ion or protonated molecule peak [M+H]⁺, which is crucial for confirming the molecular weight of the target compound and any reaction intermediates. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the determination of its elemental formula.
Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (MS/MS) is a highly selective and sensitive technique for quantifying the target compound in complex mixtures, making it ideal for monitoring reaction kinetics or detecting low-level impurities. sciex.comresearchgate.net
Table 2: Expected Mass Fragments for this compound in EI-MS
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 197 | [C₉H₁₁NO₃]⁺ | Molecular Ion (M⁺) |
| 180 | [C₉H₁₀NO₂]⁺ | Loss of OH radical |
| 166 | [C₈H₈NO₂]⁺ | Loss of CH₂OH radical |
| 151 | [C₉H₁₁O]⁺ | Loss of NO₂ radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (common for benzyl (B1604629) compounds) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis of Derivatives and Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. springernature.comnih.gov For derivatives of this compound, this technique can provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com This information is fundamental for understanding the molecule's conformation and steric properties in the solid state.
The crystal structure reveals how molecules pack together, which is dictated by intermolecular forces such as hydrogen bonding (e.g., involving the hydroxyl group), van der Waals forces, and π–π stacking interactions between the aromatic rings. researchgate.netnih.gov Analysis of these interactions is crucial for understanding the physical properties of the material, such as melting point and solubility.
While this compound itself is achiral, X-ray crystallography is the most reliable method for determining the absolute configuration of chiral molecules. nih.govthieme-connect.deresearchgate.net If this compound were used as a precursor to synthesize a chiral derivative, X-ray analysis of a suitable single crystal would unambiguously establish the stereochemistry of the new product.
Table 3: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 105° |
| Volume (V) | 925 ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | 1.42 g/cm³ |
| Key Hydrogen Bond (D-H···A) | O-H···O (nitro) |
| H···A distance | 2.1 Å |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is essential for identifying functional groups within a molecule. researchgate.net For this compound, these techniques can readily confirm the presence of the key hydroxyl (-OH), nitro (-NO₂), methyl (-CH₃), and substituted aromatic ring moieties. spectroscopyonline.comlongdom.org
The N-O stretching vibrations of the aromatic nitro group give rise to two strong, characteristic bands in the IR spectrum. orgchemboulder.com The O-H stretch of the alcohol group appears as a broad band, while C-H stretches for the aromatic ring and aliphatic groups appear at higher wavenumbers.
These techniques are particularly useful for real-time reaction monitoring. uib.nonih.govyoutube.com For instance, in a reaction involving the oxidation of the alcohol to an aldehyde, the disappearance of the broad O-H stretch and the appearance of a strong C=O stretching band could be tracked. Conversely, in a reduction of the nitro group to an amine, the characteristic -NO₂ bands would disappear and be replaced by N-H stretching bands. Because data can be collected rapidly and non-invasively, vibrational spectroscopy is well-suited for in-line process analytical technology (PAT). mdpi.com
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (CH₃, CH₂) | C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1550 - 1475 | Strong |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1360 - 1290 | Strong |
| Alcohol C-O | C-O Stretch | 1260 - 1000 | Strong |
Chromatographic Methods (HPLC, GC-MS) for Purity Assessment, Mixture Analysis, and Reaction Optimization
Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound from synthesis mixtures. wpmucdn.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods used.
HPLC: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like a methanol (B129727)/water or acetonitrile/water mixture), is well-suited for analyzing this moderately polar compound. nih.gov An HPLC system equipped with a UV detector can quantify the compound by measuring its absorbance at a specific wavelength, which is useful for assessing purity and calculating reaction yields. paspk.orgoup.com
These chromatographic methods are central to reaction optimization. By analyzing aliquots from a reaction over time, the rate of formation of the product and the appearance of any byproducts can be tracked. This data allows chemists to adjust parameters such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurities. digitellinc.com
Table 5: Example Chromatographic Conditions for Analysis
| Parameter | HPLC Method | GC-MS Method |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase / Carrier Gas | Acetonitrile:Water (60:40 v/v) | Helium (1 mL/min) |
| Flow Rate | 1.0 mL/min | N/A |
| Oven Program | Isothermal (e.g., 30 °C) | Start at 100°C, ramp to 280°C at 15°C/min |
| Detection | UV at 254 nm | Mass Spectrometry (EI mode) |
| Injection Volume | 10 µL | 1 µL (split injection) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2,4-Dimethyl-5-nitrophenyl)methanol, and what experimental conditions are critical for reproducibility?
- Methodological Answer : The compound can be synthesized via the reduction of its nitro precursor, (2,4-Dimethyl-5-nitrophenyl)ketone, using sodium borohydride (NaBH₄) in methanol under inert atmosphere . Alternatively, catalytic hydrogenation with Pd/C in ethanol at 50°C and 3 bar H₂ pressure is effective . Key variables include reaction time (6–12 hours), solvent purity, and catalyst loading (5–10% w/w). Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate 3:1) or recrystallization (ethanol/water) is recommended to isolate the product.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2–2.5 ppm). The hydroxymethyl group (-CH₂OH) typically appears as a triplet at δ 4.5–4.7 ppm .
- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 195.1 (C₉H₁₁NO₃) with fragmentation patterns reflecting nitro and methyl substituents .
- FT-IR : Confirm O-H stretch (3200–3400 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .
Advanced Research Questions
Q. How should researchers address contradictory spectroscopic data (e.g., unexpected NMR shifts) in characterizing this compound?
- Methodological Answer : Contradictions may arise from solvent polarity, impurities, or tautomerism. For example:
- If NMR peaks for methyl groups split abnormally, verify sample dryness (trace water can broaden signals) .
- Compare experimental data with computational predictions (e.g., DFT-based chemical shift modeling) to resolve ambiguities .
- Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign overlapping aromatic signals .
Q. What strategies optimize the yield of this compound in catalytic hydrogenation?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ for activity. Pd/C at 10% loading typically achieves >85% conversion .
- Solvent Effects : Polar aprotic solvents (e.g., THF) may reduce nitro groups faster than methanol but require post-reaction solvent switching .
- Temperature Control : Maintain 50–60°C to avoid side reactions (e.g., over-reduction of the nitro group to amine) .
Q. How do steric and electronic effects of the 2,4-dimethyl and nitro substituents influence the compound’s reactivity?
- Methodological Answer :
- Steric Effects : The 2,4-dimethyl groups hinder electrophilic substitution at the ortho/para positions, directing reactions to the meta position .
- Electronic Effects : The nitro group deactivates the ring, reducing nucleophilic attack susceptibility. However, it enhances stability in oxidative environments .
- Experimental Validation : Perform comparative reactions with analogues lacking methyl/nitro groups (e.g., phenylmethanol derivatives) to isolate substituent effects .
Data Interpretation & Research Design
Q. How can researchers design experiments to resolve discrepancies in reported solubility or stability data?
- Methodological Answer :
- Controlled Solubility Studies : Test solubility in 10+ solvents (e.g., DMSO, chloroform, methanol) under standardized conditions (25°C, 1 atm). Use UV-Vis spectroscopy to quantify saturation points .
- Stability Profiling : Conduct accelerated degradation studies (40–60°C, 75% humidity) with HPLC monitoring to identify decomposition products .
Q. What advanced techniques are suitable for studying the compound’s interactions in biological systems (e.g., enzyme inhibition)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with target enzymes .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities and active-site interactions .
- In Vitro Assays : Combine with fluorogenic substrates (e.g., 4-nitrophenyl derivatives) to quantify inhibitory activity .
Contradiction Analysis & Validation
Q. How to reconcile conflicting reports on the compound’s catalytic activity in oxidation reactions?
- Methodological Answer :
- Control Experiments : Replicate studies using identical catalysts (e.g., TEMPO/CuI) and substrates (e.g., benzyl alcohol) .
- Parameter Variation : Systematically adjust pH, temperature, and oxidant concentration to identify critical factors .
Future Research Directions
Q. What unexplored applications of this compound warrant investigation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
